

Technical Guide: Spectroscopic Profile of 3,4-Dimethylcinnamic Acid

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Compound of Interest

Compound Name: 3,4-Dimethylcinnamic acid

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Introduction & Chemical Profile

3,4-Dimethylcinnamic acid is an

-unsaturated carboxylic acid characterized by a phenyl ring substituted with two methyl groups at the meta and para positions. It serves as a vital building block in medicinal chemistry, particularly in the development of adenosine receptor antagonists and antiallergenic agents.

This guide provides a validated spectroscopic dataset (NMR, IR, MS) to assist researchers in the identification and quality control of this compound during synthesis and drug development.

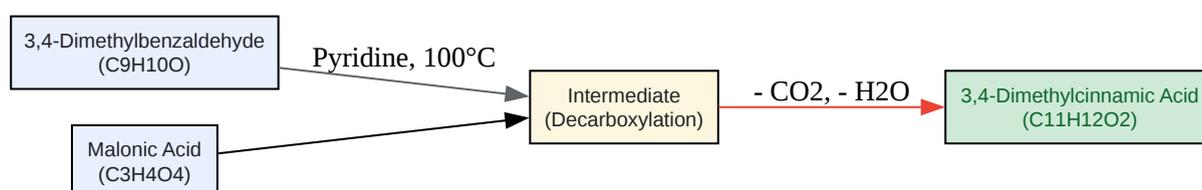
Compound Identity

Parameter	Detail
IUPAC Name	(2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid
Common Name	3,4-Dimethylcinnamic acid
CAS Registry Number	60521-25-7
Molecular Formula	C ₁₁ H ₁₂ O ₂
Molecular Weight	176.21 g/mol
Melting Point	142 °C (Recrystallized from ethanol/water)
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water.[1][2]

Synthesis & Structural Logic

The standard synthesis involves a Knoevenagel condensation between 3,4-dimethylbenzaldehyde and malonic acid in the presence of a base (e.g., pyridine/piperidine). This pathway predominantly yields the thermodynamically stable trans (E) isomer.

Reaction Pathway Visualization



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Caption: Knoevenagel condensation pathway yielding the (E)-isomer via decarboxylation.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below corresponds to the trans-isomer. The large coupling constant (Hz) of the vinylic protons confirms the E-configuration.

¹H NMR Data (400 MHz, DMSO-

)

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Structural Logic
12.30	Broad s	1H	-	-COOH	Acidic proton, highly deshielded by H-bonding.
7.55	d	1H	16.0	-CH	Vinylic proton adjacent to the aromatic ring (deshielded by resonance).
7.45	s	1H	-	Ar-H2	Isolated aromatic proton between methyl and vinyl group.
7.38	d	1H	7.8	Ar-H6	Ortho coupling to H5.
7.18	d	1H	7.8	Ar-H5	Ortho coupling to H6.
6.45	d	1H	16.0	-CH	Vinylic proton adjacent to carbonyl (shielded relative to -CH).

2.26	s	3H	-	Ar-CH	Methyl group at C3/C4 position.
<hr/>					
2.23	s	3H	-	Ar-CH	Methyl group at C3/C4 position.
<hr/>					

C NMR Data (100 MHz, DMSO-

)

- Carbonyl (C=O):

168.0 ppm

- Vinylic Carbons:

144.5 (

-C), 118.2 (

-C)

- Aromatic Quaternary:

139.2, 137.1, 132.0

- Aromatic Methine:

130.5, 128.0, 125.8

- Methyl Carbons:

19.8, 19.4

“

Expert Insight: The chemical shift difference between the two methyl groups is minimal (

ppm) due to the similar electronic environment at the meta and para positions, but they are distinct in high-field instruments.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functionality and the conjugated alkene system.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Notes
2500–3300	O-H stretch	Carboxylic Acid	Broad band, characteristic of dimeric H-bonding.
1680–1695	C=O stretch	Conjugated Acid	Lower frequency than non-conjugated acids (~1710) due to resonance.
1625–1635	C=C stretch	Alkene	Sharp, medium intensity; confirms -unsaturation.
1510, 1450	C=C stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.
~980	C-H bend	trans-Alkene	Strong out-of-plane bending; diagnostic for trans geometry.

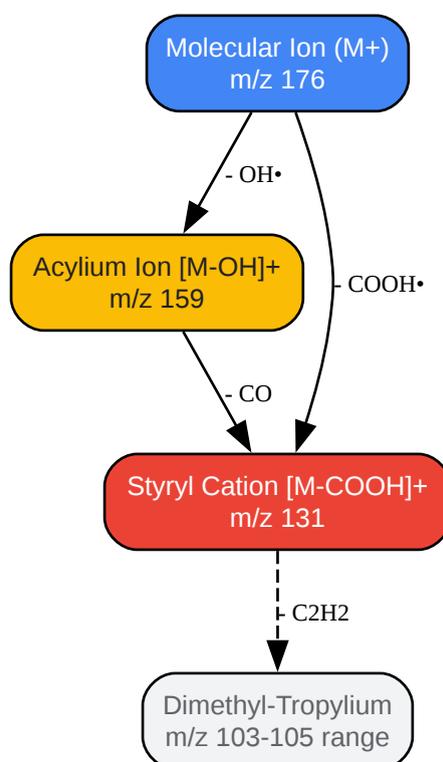
Mass Spectrometry (MS)

The mass spectrum follows a fragmentation pattern typical of cinnamic acid derivatives, characterized by the sequential loss of the hydroxyl and carbonyl groups.

- Ionization Mode: Electron Impact (EI, 70 eV)
- Molecular Ion (m/z 176 (Base peak or high intensity)

Fragmentation Pathway

- (m/z 176): Molecular ion.
- (m/z 159): Loss of hydroxyl radical from the carboxylic acid.
- (m/z 131): Decarboxylation/Loss of formate radical, forming a substituted styryl cation.
- Tropylium Ion Formation: The fragment at m/z 131 often rearranges to a stable dimethyl-tropylium ion structure.



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Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.

Experimental Protocol for Analysis

To ensure reproducible spectral data, follow these preparation steps:

- NMR Sample: Dissolve 10 mg of **3,4-dimethylcinnamic acid** in 0.6 mL of DMSO-
.
If using CDCl₃, the acid proton may appear broader or shift depending on concentration and water content.
- IR Sample: Prepare a KBr pellet (1-2% sample in KBr) to avoid solvent interference in the carbonyl region.
- Storage: Store the solid at -20°C. The compound is stable but can undergo photodimerization (2+2 cycloaddition) if exposed to strong UV light for extended periods.

References

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